![molecular formula C23H20FN5O2 B6585210 4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251551-41-3](/img/structure/B6585210.png)

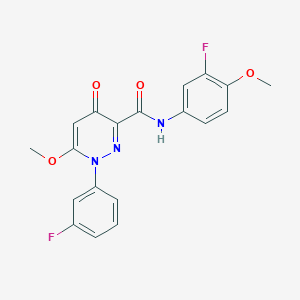

4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide, or 4-CN-FPP, is a small molecule that has recently been gaining attention in the scientific community for its potential applications in various scientific fields. 4-CN-FPP is a synthetic compound that can be used as a reagent in organic synthesis, as a building block for drug development, and as a research tool in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Thermodynamic Properties and Polymorphism

The compound has been studied for its polymorphism and thermodynamic properties . Techniques such as adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) have been used to elucidate these properties .

Synthesis of Nitriles

The compound is involved in the synthesis of nitriles . Chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yield 4-cyano pyrazole, whereas in basic medium, they yield 5-amino pyrazoles as the major product .

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activity . Better antitumor activity has been linked to derivatives with either 4-bromophenyl or 3,4-dimethoxyphenyl moieties .

Cytotoxic Properties

The compound has been studied for its cytotoxic properties . Structure-activity relationship analysis indicates that new compounds show better anticancer activity when a hydrogen atom in position 1 of the pyrazole ring is substituted with a phenyl group .

Gas Generating Composition

The compound has potential applications in gas generating compositions . For example, 4,5-bis (4,5-diamine-1,2,4-triazole-3-yl)-2 H -1,2,3-triazole was designed and a series of energetic salts were synthesized .

Propiedades

IUPAC Name |

4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2/c24-18-7-5-16(6-8-18)21-20(14-26-28-21)23(31)29-11-9-19(10-12-29)27-22(30)17-3-1-15(13-25)2-4-17/h1-8,14,19H,9-12H2,(H,26,28)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTIZGZULIPDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585133.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585137.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585139.png)

![2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B6585155.png)

![2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B6585156.png)

![3-cyclopentyl-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}propanamide](/img/structure/B6585159.png)

![N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B6585161.png)

![2-chloro-N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585169.png)

![N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide](/img/structure/B6585175.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-fluorobenzamide](/img/structure/B6585185.png)

![2-chloro-N-{1-[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585192.png)

![3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585202.png)

![N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585228.png)